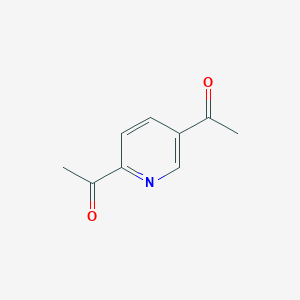
2,5-Diacetylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diacetylpyridine is an organic compound with the molecular formula C9H9NO2. It is a disubstituted pyridine derivative, characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the pyridine ring. This compound is a white crystalline solid that is soluble in organic solvents. It is used as an intermediate in organic synthesis and has various applications in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylpyridine typically involves the oxidation of 2,5-dimethylpyridine. One common method is the use of potassium permanganate (KMnO4) as the oxidizing agent. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic acid.
Reduction: Reduction of the acetyl groups can yield 2,5-dimethylpyridine.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethylpyridine.
Substitution: Derivatives with substituted functional groups at the 2 and 5 positions.
Scientific Research Applications
2,5-Diacetylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various ligands in coordination chemistry. These ligands are employed in the formation of metal complexes with potential catalytic and electronic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of anticancer agents, particularly in the formation of metal complexes with enhanced biological activity.
Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diacetylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit various properties, such as catalytic activity or electronic behavior, depending on the nature of the metal and the ligand environment.
In biological systems, metal complexes of this compound can interact with cellular targets, such as enzymes or DNA, leading to biological effects. For example, certain metal complexes may inhibit the activity of topoisomerase enzymes, leading to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-Diacetylpyridine: Used as a precursor for ligands in coordination chemistry and has applications in the synthesis of macrocyclic compounds.
3,5-Diacetylpyridine: Employed in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness of 2,5-Diacetylpyridine: The unique positioning of the acetyl groups in this compound allows for specific reactivity patterns and the formation of distinct metal complexes. This makes it a valuable compound in the synthesis of specialized ligands and coordination complexes with tailored properties.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(6-acetylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-3-4-9(7(2)12)10-5-8/h3-5H,1-2H3 |
InChI Key |
VMGWPWWFCMZBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















